molecular formula C14H22O3 B8033117 2,4-Dibutoxyphenol

2,4-Dibutoxyphenol

Cat. No.: B8033117
M. Wt: 238.32 g/mol
InChI Key: HNCLKQFJGBPYIX-UHFFFAOYSA-N
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Description

2,4-Dibutoxyphenol is an organic compound characterized by the presence of two butoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibutoxyphenol can be synthesized through the alkylation of 2,4-dihydroxyphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2,4-Dihydroxyphenol+2Butyl BromideThis compound+2Hydrobromic Acid\text{2,4-Dihydroxyphenol} + 2 \text{Butyl Bromide} \rightarrow \text{this compound} + 2 \text{Hydrobromic Acid} 2,4-Dihydroxyphenol+2Butyl Bromide→this compound+2Hydrobromic Acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibutoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to corresponding hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

2,4-Dibutoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibutoxyphenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of butoxy groups.

    2,4-Dimethoxyphenol: Contains methoxy groups instead of butoxy groups.

    2,4-Dichlorophenol: Contains chlorine atoms instead of butoxy groups.

Uniqueness: 2,4-Dibutoxyphenol is unique due to its specific butoxy substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

2,4-dibutoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11,15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCLKQFJGBPYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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